
1-(5-Methoxypent-1-YN-1-YL)-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methoxypent-1-YN-1-YL)-3-nitrobenzene is an organic compound characterized by the presence of a methoxy group, a nitro group, and an alkyne functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methoxypent-1-YN-1-YL)-3-nitrobenzene typically involves the reaction of 3-nitrobenzyl bromide with 5-methoxypent-1-yne in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Methoxypent-1-YN-1-YL)-3-nitrobenzene undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under acidic or basic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF).
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of 1-(5-Methoxypent-1-YN-1-YL)-3-aminobenzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-(5-Methoxypent-1-YN-1-YL)-3-nitrobenzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Methoxypent-1-YN-1-YL)-3-nitrobenzene is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The nitro group may interact with enzymes, inhibiting their activity.
DNA Interaction: The compound may intercalate into DNA, affecting its replication and transcription processes.
Cell Signaling: The alkyne group may participate in cell signaling pathways, influencing cellular functions.
Comparison with Similar Compounds
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Similar structure but lacks the nitro group.
(4-hydroxy-5-methoxypent-1-yn-1-yl)trimethylsilane: Similar alkyne and methoxy groups but with different substituents.
Uniqueness: 1-(5-Methoxypent-1-YN-1-YL)-3-nitrobenzene is unique due to the presence of both a nitro group and an alkyne group, which confer distinct chemical reactivity and potential biological activity .
Properties
CAS No. |
803730-24-7 |
|---|---|
Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
1-(5-methoxypent-1-ynyl)-3-nitrobenzene |
InChI |
InChI=1S/C12H13NO3/c1-16-9-4-2-3-6-11-7-5-8-12(10-11)13(14)15/h5,7-8,10H,2,4,9H2,1H3 |
InChI Key |
OQZCFCOWRPJKKG-UHFFFAOYSA-N |
Canonical SMILES |
COCCCC#CC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-(1H-pyrrol-1-yl)-](/img/structure/B14212922.png)
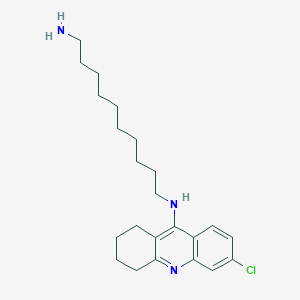
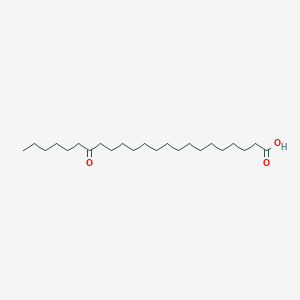
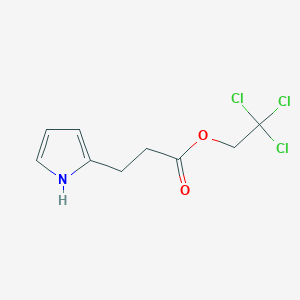
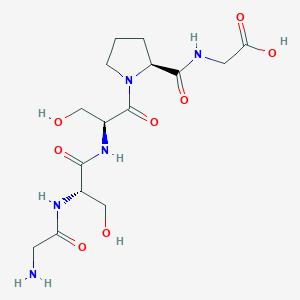
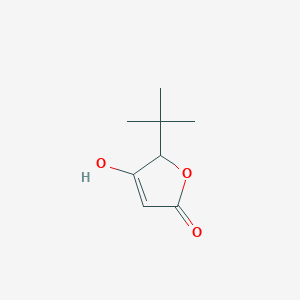
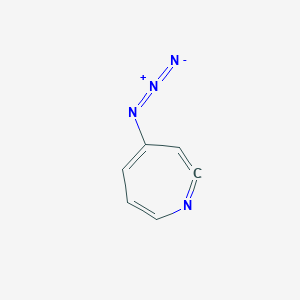
![6-[6-(Dimethylamino)-5-(ethanesulfinyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14212965.png)
![1,1-Bis[(trifluoromethyl)sulfanyl]butane](/img/structure/B14212973.png)
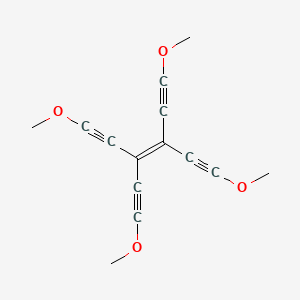
![{6-[(Methoxycarbonyl)amino]hexyl}carbamic acid](/img/structure/B14212981.png)
![9H-Xanthene-3-carboxamide, 9-(8-azabicyclo[3.2.1]oct-3-ylidene)-](/img/structure/B14212987.png)


